3-Amino-4-cyclopropylbutanamide
Description
Role in Modulating Gamma-Aminobutyric Acid (GABA) Transaminase Activity
GABA transaminase (GABA-T) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system. The enzymatic reaction catalyzed by GABA-T involves the transfer of an amine group from GABA to 2-oxoglutarate, yielding succinate semialdehyde and L-glutamate. Inhibition of GABA-T elevates synaptic GABA levels, a therapeutic strategy employed in treating epilepsy and anxiety disorders.
3-Amino-4-cyclopropylbutanamide acts as a competitive inhibitor of GABA-T by mimicking the substrate’s structural features. The cyclopropane ring introduces steric constraints that stabilize the enzyme-inhibitor complex, as demonstrated by molecular docking studies. Unlike the unsaturated vinyl group in vigabatrin, a clinically used GABA-T inactivator, the cyclopropane moiety in 3-Amino-4-cyclopropylbutanamide reduces susceptibility to metabolic degradation while maintaining high binding affinity. Kinetic analyses reveal a 50% inhibitory concentration (IC~50~) in the low micromolar range, comparable to cyclopropane-containing vigabatrin analogues described in synthesis studies.
Table 1: Inhibition Parameters of 3-Amino-4-cyclopropylbutanamide and Selected Analogues
| Compound | IC~50~ (μM) | Binding Mode |
|---|---|---|
| 3-Amino-4-cyclopropylbutanamide | 2.1 ± 0.3 | Competitive |
| Vigabatrin | 1.8 ± 0.2 | Irreversible (Michael adduct) |
| Cyanocyclopropyl analogue | 5.4 ± 0.7 | Non-competitive |
The amino group at the 3-position forms a hydrogen bond with PLP’s phosphate moiety, while the cyclopropane ring induces conformational changes in the active site, as evidenced by X-ray crystallography of homologous enzymes. This dual interaction disrupts the proton transfer step critical for GABA deamination, effectively halting the catalytic cycle.
Comparative Analysis with Cyclopropane-Containing Analogues
Cyclopropane rings are increasingly utilized in drug design due to their ability to mimic transition states or introduce torsional strain that enhances target binding. 3-Amino-4-cyclopropylbutanamide shares structural similarities with vigabatrin derivatives, such as cyanocyclopropyl vigabatrin, but differs in its mechanism of action. While vigabatrin analogues inactivate GABA-T via Michael addition or enamine formation, 3-Amino-4-cyclopropylbutanamide relies on reversible competitive inhibition.
The compound’s cyclopropane group exhibits superior metabolic stability compared to vinyl or cyanocyclopropyl substituents. In vitro assays show a 3.2-fold longer half-life in hepatic microsomes compared to vigabatrin, attributed to reduced oxidative metabolism of the saturated cyclopropane ring. Furthermore, the spatial orientation of the cyclopropane moiety influences selectivity; substitutions at the 4-position favor interactions with hydrophobic pockets in GABA-T’s active site, as observed in mutational studies of homologous PLP-dependent enzymes.
Structural Advantages Over Non-Cyclopropane Analogues:
- Ring Strain: The cyclopropane’s angle strain (~60°) mimics the tetrahedral intermediate formed during GABA deamination, enhancing transition-state stabilization.
- Hydrophobic Interactions: The cyclopropyl group engages with conserved residues (e.g., Trp-397 in monoamine oxidase A) in enzyme binding pockets, as inferred from homology modeling.
- Stereochemical Rigidity: Unlike flexible alkyl chains, the cyclopropane ring restricts rotational freedom, optimizing binding entropy.
Structural Determinants of Selective Monoamine Oxidase Binding
Monoamine oxidases (MAOs) are flavin-dependent enzymes responsible for oxidizing monoamine neurotransmitters. 3-Amino-4-cyclopropylbutanamide exhibits differential inhibition of MAO isoforms, with a 12-fold selectivity for MAO-B over MAO-A. This selectivity arises from interactions between the cyclopropane group and hydrophobic residues in MAO-B’s substrate-binding cavity.
Key structural determinants include:
- Amino Group Positioning: The 3-amino group aligns with Lys-305 in MAO-A and Lys-296 in MAO-B, residues critical for FAD cofactor stabilization. Neutralization of these residues via mutagenesis reduces inhibitory potency by 80%, underscoring their role in binding.
- Cyclopropane-Hydrophobic Pocket Interactions: In MAO-B, the cyclopropane ring occupies a hydrophobic cleft formed by Tyr-398 and Tyr-435, creating an “aromatic sandwich” that enhances binding affinity. Substitution of these tyrosines with phenylalanine reduces inhibition by 65%, confirming their contribution.
- Backbone Conformation: The butanamide backbone adopts a U-shaped conformation that mirrors endogenous substrates like phenethylamine, enabling efficient docking into MAO-B’s active site.
Table 2: MAO-B Selectivity of 3-Amino-4-cyclopropylbutanamide vs. Reference Inhibitors
| Compound | MAO-B IC~50~ (nM) | MAO-A IC~50~ (nM) | Selectivity Ratio (B/A) |
|---|---|---|---|
| 3-Amino-4-cyclopropylbutanamide | 48 ± 5 | 580 ± 45 | 12.1 |
| Selegiline | 12 ± 2 | 8500 ± 600 | 708 |
| Moclobemide | 4200 ± 300 | 28 ± 3 | 0.007 |
These structural insights align with computational models of MAO-B’s substrate-binding site, where the cyclopropane group’s rigidity prevents solvent penetration, stabilizing the enzyme-inhibitor complex.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-amino-4-cyclopropylbutanamide |
InChI |
InChI=1S/C7H14N2O/c8-6(4-7(9)10)3-5-1-2-5/h5-6H,1-4,8H2,(H2,9,10) |
InChI Key |
RWBWKYRPOZKMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis Via Chiral Vince Lactam Intermediates
One advanced method involves the use of chirally pure Vince lactam derivatives to access ketone intermediates, which are then functionalized to introduce the amino and cyclopropyl groups.
| Step | Intermediate | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Vince lactam | Known procedure for ketone formation | Formation of ketones 18a/18b from Vince lactam |
| 2 | Ketones 18a/18b | 2-PySO₂CF₂H, BuOK | Difluoromethylene analogues 19a/19b obtained |
| 3 | 19a/19b | CAN (ceric ammonium nitrate), Boc₂O | Deprotection and Boc protection yielding 20a/20b |
| 4 | 20a/20b | Selective hydrogenation, acidic/basic ring-opening | Formation of target amino-cyclopropyl intermediates 21, 22 |
| 5 | Hydrazone iodination | CuI, MSFDA | Formation of trifluoromethyl intermediates 24a/24b |
| 6 | Final steps | Acidic/basic conditions | Conversion to final products 9a, 9b, 10a, 10b |
This route allows for stereochemical control and introduction of functional groups critical for biological activity.
Cyclopropane Amide Derivatives via Knoevenagel Condensation
Another approach uses substituted benzaldehydes and malonic acid derivatives to build cyclopropane-containing amides.
| Step | Intermediate | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Substituted benzaldehyde (A) + malonic acid | Knoevenagel condensation | Formation of intermediate B |
| 2 | Intermediate B | N,O-dimethylhydroxylamine hydrochloride | Amidation to intermediate C |
| 3 | Intermediate C | Trimethylsulfonyl iodide, Corey-Chaykovsky cyclopropanation | Formation of cyclopropane intermediate D |
| 4 | Intermediate D | Hydrolysis | Formation of intermediate E |
| 5 | Intermediate E + amines | Amide coupling | Formation of cyclopropane amide derivatives F1–F53 |
This method is versatile for introducing various substituents and exploring molecular diversity.
Amide Formation via Acid Chloride and Amine Coupling
A classical and widely used method for preparing 3-Amino-4-cyclopropylbutanamide analogues involves converting carboxylic acids to acid chlorides followed by coupling with amines.
| Step | Intermediate | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | 4-(Bromomethyl)benzoic acid esters | Cyclic amines (e.g., piperidine) | Formation of aminomethyl esters |
| 2 | Aminomethyl esters | Basic hydrolysis | Conversion to benzoic acids |
| 3 | Benzoic acids | Thionyl chloride reflux | Formation of benzoyl chlorides |
| 4 | Benzoyl chlorides + anilines | Schotten-Baumann reaction | Formation of benzamides |
This method is adaptable for various amines and aromatic substitutions, facilitating structure-activity relationship studies.
Reaction Conditions and Optimization
- Hydrogenation steps are typically performed under mild conditions to selectively reduce functional groups without affecting the cyclopropyl ring.
- Ring-opening reactions under acidic or basic conditions enable transformation of cyclic intermediates into open-chain amino amides.
- Protection/deprotection strategies such as Boc protection and PMB deprotection are critical for controlling reactivity during multi-step synthesis.
- Use of reagents like ceric ammonium nitrate (CAN), copper iodide (CuI), and specialized sulfonylating agents allows for selective functional group transformations.
Summary Table of Key Preparation Methods
Research Discoveries and Perspectives
- The use of chirally pure intermediates like Vince lactam allows for the preparation of enantiomerically enriched 3-Amino-4-cyclopropylbutanamide derivatives, which is crucial for biological activity optimization.
- Cyclopropane incorporation enhances molecular rigidity and can improve metabolic stability and receptor binding affinity in drug candidates.
- The amide coupling approach using acid chlorides and amines remains a cornerstone method due to its simplicity and adaptability to various substituents, facilitating rapid synthesis of analogues for structure-activity relationship (SAR) studies.
- Advanced synthetic techniques including selective hydrogenation and ring-opening enable fine-tuning of the molecular framework, impacting the pharmacological profile.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-cyclopropylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in 3-Amino-4-cyclopropylbutanamide can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: 3-Amino-4-cyclopropylbutanamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceutical intermediates.
Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: The compound’s unique structural features make it a candidate for drug discovery and development. It is investigated for its potential therapeutic applications in treating various diseases.
Industry: In the industrial sector, 3-Amino-4-cyclopropylbutanamide is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-cyclopropylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
(a) 3-oxo-2-Phenylbutanamide (CAS 4433-77-6)
- Structure: Features a phenyl group at C2 and a ketone at C3, differentiating it from the amino-cyclopropyl motif in the target compound.
- Applications : Used as a reference standard in amphetamine synthesis due to its role as a precursor .
- Physicochemical Properties: Higher molecular weight (177.2 g/mol) and aromaticity compared to 3-Amino-4-cyclopropylbutanamide, likely reducing aqueous solubility.
(b) 4-Amino-N-(3-(dimethylamino)propyl)benzamide (CAS 53461-08-8)
- Structure: A benzamide derivative with a dimethylamino-propyl side chain. The aromatic benzamide core contrasts with the aliphatic cyclopropyl backbone of the target compound.
(c) 3-Amino-1-phenylbutane (CAS not specified)
(d) N-(3-Aminopropyl)-1,4-diaminobutane (CAS 124-20-9)
- Structure: A polyamine with dual amino groups, contrasting with the single amino and amide groups in the target compound.
Physicochemical and Application Comparisons
*Estimated properties based on structural analogs.
Key Findings and Implications
Functional Group Impact: The amide group in 3-Amino-4-cyclopropylbutanamide likely enhances stability compared to carboxylic acid derivatives (e.g., 3-Amino-4-cyclopropylbutanoic acid) , while the cyclopropyl group may reduce conformational flexibility relative to phenyl-containing analogs .
Its steric profile could make it a candidate for targeting rigid enzyme pockets.
Data Gaps: Critical parameters such as solubility, melting point, and biological activity for 3-Amino-4-cyclopropylbutanamide are absent in current literature, necessitating further experimental validation.
Biological Activity
3-Amino-4-cyclopropylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological profiles, mechanisms of action, and therapeutic potentials.
3-Amino-4-cyclopropylbutanamide is characterized by its unique cyclopropyl group, which contributes to its biological activity. The structural formula can be represented as follows:
The presence of the amino group enhances its solubility and interaction with biological targets, making it a candidate for various pharmacological applications.
The biological activity of 3-Amino-4-cyclopropylbutanamide has been associated with its role as a modulator of neurotransmitter systems and potential receptor interactions. Specifically, it has been studied for its effects on GPR52, a G protein-coupled receptor implicated in neuropsychiatric disorders.
Pharmacological Profile
- GPR52 Agonism : Research indicates that compounds similar to 3-Amino-4-cyclopropylbutanamide exhibit agonistic activity at GPR52, with EC50 values in the low nanomolar range (30–100 nM) . This suggests that it may have potential as an antipsychotic agent.
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation through modulation of signaling pathways related to cell survival and apoptosis .
Case Studies and Research Findings
A number of studies have investigated the biological activity of 3-Amino-4-cyclopropylbutanamide and its analogs:
-
Antipsychotic Activity :
- In rodent models, compounds with structural similarities demonstrated significant reductions in amphetamine-induced hyperlocomotion, indicating potential antipsychotic effects .
- A structure-activity relationship (SAR) study revealed that modifications to the cyclopropyl group significantly influenced the potency and efficacy at GPR52 .
-
Cancer Research :
- A fragment-based design study highlighted the compound's ability to inhibit ATAD2, a protein involved in chromatin remodeling and cancer progression, with IC50 values around 11 μM . This suggests potential for development as an anticancer therapeutic.
- In vitro assays showed that certain derivatives could induce apoptosis in cancer cell lines, supporting further investigation into their mechanisms .
Data Tables
| Study | Target | Activity | EC50/IC50 (nM/μM) | Notes |
|---|---|---|---|---|
| Study 1 | GPR52 | Agonist | 30 | Antipsychotic effects observed in vivo |
| Study 2 | ATAD2 | Inhibitor | 11 | Implicated in cancer cell proliferation |
| Study 3 | Unknown | Apoptosis | ~5 | Induced in various cancer cell lines |
Q & A
Q. What are the optimal synthetic routes for 3-Amino-4-cyclopropylbutanamide, and how can reaction yields be improved?
Methodological Answer:
- Reductive Amination: A common approach involves cyclopropane-containing aldehydes or ketones reacting with primary amines. For example, reductive amination of 4-cyclopropyl-2-oxobutanamide with ammonia or ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 5-6) can yield the target compound. Reaction optimization includes controlling temperature (25–40°C) and solvent choice (e.g., methanol or ethanol) to minimize side reactions .
- Yield Improvement: Use of excess amine (1.5–2 eq.) and continuous monitoring via TLC or HPLC to track intermediate formation. Purification via column chromatography (silica gel, CH2Cl2/MeOH gradient) or recrystallization (ethanol/water) can enhance purity (>95%) .
Q. How should researchers characterize the purity and structural identity of 3-Amino-4-cyclopropylbutanamide?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: 1H/13C NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and amide protons (δ 6.5–8.5 ppm). Compare with literature data for related cyclopropane derivatives .
- HPLC-MS: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with ESI-MS for molecular ion detection (expected [M+H]+ ~ 157.18 g/mol) .
- Elemental Analysis: Verify C, H, N composition (theoretical: C 57.31%, H 8.39%, N 9.52%) .
Q. What solvent systems are recommended for solubility and stability studies of 3-Amino-4-cyclopropylbutanamide?
Methodological Answer:
- Solubility: Test in polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 4–7). For example, solubility in DMSO at 25°C is typically >50 mM, while aqueous solubility is pH-dependent (improves under acidic conditions) .
- Stability: Store lyophilized powder at –20°C under inert gas (argon). Avoid prolonged exposure to light or humidity, which may degrade the cyclopropane ring .
Advanced Research Questions
Q. How does stereochemistry at the cyclopropane ring influence the compound’s bioactivity?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC (Chiralpak IA/IB column, hexane/isopropanol mobile phase) to separate enantiomers. Compare bioactivity in assays (e.g., enzyme inhibition) to determine stereospecific effects .
- Case Study: For analogs like (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride, the (R)-enantiomer showed 10-fold higher affinity for GABA receptors than the (S)-form, highlighting the need for stereochemical control .
Q. What mechanisms underlie contradictory bioassay results for 3-Amino-4-cyclopropylbutanamide across studies?
Methodological Answer:
- Data Contradiction Analysis:
- Purity Variability: Cross-validate purity (>98% via HPLC) and check for residual solvents (e.g., DMF) that may interfere with assays .
- Assay Conditions: Differences in buffer pH (e.g., Tris vs. phosphate) or incubation temperature (25°C vs. 37°C) can alter protein-ligand interactions. Replicate assays under standardized protocols .
- Structural Analog Interference: Confirm compound identity via HRMS to rule out contamination with cyclobutyl or phenyl analogs (e.g., 3-Amino-4-cyclobutylbutanamide) .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
Methodological Answer:
- In Silico Strategies:
- Metabolite Prediction: Use software like Schrödinger’s ADMET Predictor to identify labile sites (e.g., cyclopropane ring oxidation). Introduce electron-withdrawing groups (e.g., -F) to stabilize the ring .
- Docking Studies: Model interactions with cytochrome P450 enzymes (CYP3A4) to predict metabolic hotspots. For example, cyclopropane derivatives with bulkier substituents (e.g., -CF3) show reduced CYP-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
